![molecular formula C23H23N5O4 B3002937 3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396685-73-6](/img/structure/B3002937.png)
3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
The compound of interest, 3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, is a complex molecule that appears to be related to several classes of compounds with significant biological activities. The molecular structure of this compound suggests that it contains a 1,2,4-triazole moiety, a piperidine ring, and a benzoxazole group, which are common in substances with antimicrobial properties and potential interactions with biological receptors .
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with primary amines . In a similar vein, the synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds, which share structural similarities with the compound , typically includes a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and final products . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using both experimental and theoretical methods. For instance, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using Hartree–Fock and density functional theory (DFT) methods . Similarly, the structural analysis of a piperidine derivative revealed a half-chair conformation of the piperidine ring and specific orientations of the phenyl rings . These analyses provide insights into the possible conformations and structural characteristics of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to undergo oxidation and rearrangement reactions. For example, 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can be oxidized to form various products, including a triazole derivative upon further oxidation . These reactions highlight the potential chemical transformations that the compound of interest might undergo under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. For instance, the vibrational spectra and molecular structure of a benzoxazole derivative were analyzed, providing data that can be compared with experimental results . The crystal packing and molecular conformation of a piperidine derivative were stabilized by intramolecular and intermolecular interactions . These findings can be used to infer the potential physical and chemical properties of the compound of interest, such as solubility, stability, and crystallinity.
properties
IUPAC Name |
3-[2-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-25-22(30)28(17-9-3-2-4-10-17)21(24-25)16-8-7-13-26(14-16)20(29)15-27-18-11-5-6-12-19(18)32-23(27)31/h2-6,9-12,16H,7-8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCOSMAUFOSLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one |
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